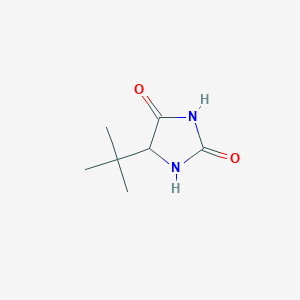

5-Tert-butylimidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Tert-butylimidazolidine-2,4-dione is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . It is a derivative of imidazolidine-2,4-dione, featuring a tert-butyl group at the 5-position. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Tert-butylimidazolidine-2,4-dione can be synthesized through several methods. One common synthetic route involves the reaction of carbon dioxide with butanenitrile and 2-amino-3,3-dimethylbutane . The reaction typically requires a catalyst and specific reaction conditions, such as elevated temperatures and pressures, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-Tert-butylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often employed under anhydrous conditions.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with higher oxidation states, while substitution reactions can introduce various functional groups, leading to a diverse range of chemical products.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

The antimicrobial properties of 5-tert-butylimidazolidine-2,4-dione derivatives have been extensively studied. Research indicates that various synthesized derivatives exhibit significant activity against a range of bacterial and fungal strains. For instance, derivatives such as 5-(substitutedbenzylidene)thiazolidine-2,4-dione have shown promising results in inhibiting strains like Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Derivatives

| Compound | Microbial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| am1 | E. coli | 8 µg/mL |

| am2 | S. aureus | 16 µg/mL |

| am3 | C. albicans | 4 µg/mL |

Studies have demonstrated that the structural modifications at the 5-position significantly influence the antimicrobial efficacy of these compounds .

1.2 Antidiabetic Properties

this compound derivatives are also being investigated for their antidiabetic potential. Thiazolidinediones (TZDs), including this compound, act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose metabolism and insulin sensitivity.

Table 2: Clinical Trials for Antidiabetic Effects

| Clinical Trial No. | Population Size | Status | Interventions | Phase | End Point |

|---|---|---|---|---|---|

| NCT00396227 | 2665 | Completed | TZD (pioglitazone) add-on to metformin | Phase 3 | Change in HbA(1c) and body weight changes |

Research indicates that while TZDs can effectively lower blood glucose levels, they may also lead to side effects such as weight gain and edema .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, including multi-component reactions like the Bucherer-Bergs reaction. The ability to modify substituents at the third and fifth positions allows for the development of new derivatives with enhanced biological activity.

Table 3: Synthesis Overview

| Synthesis Method | Key Features |

|---|---|

| Bucherer-Bergs Reaction | Multi-component yielding hydantoins |

| Knoevenagel Condensation | Formation of arylidene derivatives |

Other Notable Applications

3.1 Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of thiazolidinedione derivatives, which can mitigate oxidative stress—a contributor to various chronic diseases.

3.2 Industrial Applications

Beyond medicinal uses, thiazolidinediones are employed in industrial applications such as corrosion inhibition in acidic environments and as reagents sensitive to heavy metals in analytical chemistry .

Mécanisme D'action

The mechanism of action of 5-tert-butylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects in biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-tert-Butyl-5-phenylimidazolidine-2,4-dione: This compound features a phenyl group instead of a tert-butyl group, resulting in different chemical properties and reactivity.

5-(4-tert-Butylphenyl)-5-methylimidazolidine-2,4-dione: Another similar compound with a tert-butylphenyl group, offering unique reactivity and applications.

Uniqueness

5-Tert-butylimidazolidine-2,4-dione is unique due to its specific tert-butyl substitution, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various scientific research fields.

Propriétés

IUPAC Name |

5-tert-butylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-7(2,3)4-5(10)9-6(11)8-4/h4H,1-3H3,(H2,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPVILVQHHXONU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)NC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471598 |

Source

|

| Record name | 2,4-Imidazolidinedione, 5-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169961-91-5 |

Source

|

| Record name | 2,4-Imidazolidinedione, 5-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.